molecular formula C17H19ClN2O3 B3010493 1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea CAS No. 1790198-70-7

1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea

Cat. No.: B3010493
CAS No.: 1790198-70-7
M. Wt: 334.8
InChI Key: FFGFHSUVWLEYFH-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a methoxyphenyl ethyl urea moiety

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of 2-chlorophenyl isocyanate with 2-methoxyphenyl ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The urea linkage plays a crucial role in stabilizing the compound and facilitating its interaction with biological molecules .

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-22-15-10-6-3-7-12(15)16(23-2)11-19-17(21)20-14-9-5-4-8-13(14)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGFHSUVWLEYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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